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Tokyo, Japan - Preclinical and clinical data indicate that FF-10502, a novel pyrimidine
nucleoside antimetabolite, exhibits significant antitumor activity in gemcitabine-refractory
cancer models, offering a potential new therapeutic avenue for patients who have developed
resistance to standard-of-care gemcitabine. FF-10502, structurally similar to gemcitabine,
demonstrates a distinct mechanism of action that allows it to overcome key resistance
pathways.

FF-10502 is a more potent inhibitor of DNA polymerase 3 than gemcitabine, a crucial enzyme
in DNA repair.[1][2] This attribute contributes to its enhanced activity against dormant cancer
cells, which are often implicated in chemotherapy resistance.[3][4] In preclinical studies, FF-
10502 has shown the ability to induce cell death in gemcitabine-resistant cells, particularly
when combined with DNA-damaging agents.[3]

Preclinical Efficacy in Gemcitabine-Resistant
Models

In vivo studies using patient-derived xenograft (PDX) models of gemcitabine-resistant
pancreatic cancer have demonstrated the superior efficacy of FF-10502. While gemcitabine
showed only partial tumor growth inhibition, FF-10502 resulted in complete tumor growth
suppression.[3][4] Furthermore, in an orthotopic pancreatic cancer model, treatment with FF-
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10502 led to tumor regression and reduced metastasis, with no mortality observed, whereas
75% of mice treated with gemcitabine succumbed to the disease by day 128.[3][4]

Parameter FF-10502 Gemocitabine Reference

Tumor Growth in
I Complete _ _
Gemcitabine- ) Partial Inhibition [3114]
] Suppression
Resistant PDX Models

Mortality in Orthotopic
Pancreatic Cancer 0% 75% [31[4]
Model (Day 128)

In Vitro IC50
(Pancreatic Cancer 60-330 nM Moderately stronger [3]
Cell Lines)

Clinical Validation in Gemcitabine-Refractory
Tumors

A Phase 1/2a clinical trial of FF-10502 in patients with advanced solid tumors refractory to
standard therapies has shown promising results. The study reported confirmed partial
responses (PRS) in five patients with gemcitabine-refractory tumors, including three with
cholangiocarcinoma, one with gallbladder cancer, and one with urothelial cancer.[5] Notably,
seven patients with cholangiocarcinoma remained on therapy for six months or longer.[1][2]
The recommended Phase 2 dose was established at 90 mg/mz.[5]
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Number of Patients

Prior Gemcitabine

Tumor Type with Partial Reference
Treatment

Response
Cholangiocarcinoma 3 Yes [1][5]
Gallbladder Cancer 1 Yes [5]
Urothelial Carcinoma 1 Yes [1]
Chondroblastic B

1 Not specified [1][2]

Osteosarcoma

Mechanism of Action: Overcoming Gemcitabine

Resistance

Gemcitabine resistance can arise from various mechanisms, including altered drug
metabolism, changes in drug targets, and enhanced DNA repair capabilities. FF-10502's
distinct mechanism of action, particularly its potent inhibition of DNA polymerase (3, allows it to

circumvent these resistance pathways. By preventing efficient DNA repair, FF-10502 can

induce apoptosis in cancer cells that would otherwise survive gemcitabine treatment.
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Caption: Mechanism of FF-10502 overcoming gemcitabine resistance.

Experimental Protocols
In Vivo Patient-Derived Xenograft (PDX) Model

¢ Animal Model: Immunodeficient mice.
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e Tumor Implantation: Subcutaneous implantation of tumor fragments from gemcitabine-
resistant pancreatic cancer patients.

e Treatment Groups:
o Vehicle control
o Gemcitabine
o FF-10502

» Drug Administration: Intravenous injection. Dosing schedule as described in the specific
study.

e Endpoint Analysis: Tumor volume was measured regularly. Study terminated when tumors in
the control group reached a predetermined size. Tumor growth inhibition was calculated.

Phase 1/2a Clinical Trial (NCT02661542)

o Study Design: Open-label, single-arm, dose-escalation (3+3 design) followed by expansion
cohorts.

o Patient Population: Patients with inoperable metastatic solid tumors refractory to standard
therapies.

o Treatment: Intravenous FF-10502 administered on days 1, 8, and 15 of a 28-day cycle.
» Dose Escalation: Doses ranged from 8 to 135 mg/m2.

e Primary Objective: To determine the maximum tolerated dose (MTD) and recommended
Phase 2 dose (RP2D).

e Secondary Objectives: To evaluate the safety, tolerability, pharmacokinetics, and antitumor
activity of FF-10502.

¢ Response Assessment: RECIST 1.1 criteria.
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Caption: FF-10502 development workflow.

Alternative Treatment Landscape for Gemcitabine-
Refractory Pancreatic Cancer

For patients with gemcitabine-refractory pancreatic cancer, several second-line treatment
options exist, though with varying degrees of efficacy. These include chemotherapy regimens
such as FOLFIRINOX (oxaliplatin, irinotecan, fluorouracil, and leucovorin), nab-paclitaxel in
combination with gemcitabine (for patients who did not receive it first-line), and monotherapies
like oxaliplatin or capecitabine.[6] The choice of second-line therapy often depends on the
patient's performance status and prior treatment history. The emergence of FF-10502 presents
a novel targeted approach that directly addresses a mechanism of gemcitabine resistance.

Conclusion

FF-10502 has demonstrated a compelling preclinical and clinical profile in the setting of
gemcitabine-refractory cancers. Its uniqgue mechanism of action, centered on the inhibition of
DNA polymerase [3, allows it to overcome resistance to gemcitabine. The promising efficacy
signals observed in heavily pretreated patients, particularly those with biliary tract cancers,
warrant further investigation in larger, randomized clinical trials to fully elucidate its clinical
benefit and potential as a new standard of care.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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